An In-depth Technical Guide to 24:0 Lyso PC-13C6
An In-depth Technical Guide to 24:0 Lyso PC-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 24:0 Lyso PC-13C6, a stable isotope-labeled lysophosphatidylcholine, designed for researchers and professionals in drug development and lipidomics. It covers its fundamental properties, biological significance, and applications in quantitative analysis, complete with detailed experimental protocols and pathway diagrams.
Introduction to 24:0 Lyso PC-13C6
1.1. Chemical Identity and Structure
24:0 Lyso PC-13C6 is the stable isotope-labeled form of 1-lignoceroyl-sn-glycero-3-phosphocholine. It is a lysophospholipid where the glycerol backbone is esterified with lignoceric acid (a 24-carbon saturated fatty acid) at the sn-1 position and has a phosphocholine head group at the sn-3 position.[1][2] The "-13C6" designation indicates that six carbon atoms in the lignoceroyl acyl chain have been replaced with the heavy isotope, carbon-13.[3][4][5] This labeling renders the molecule chemically identical to its endogenous counterpart but with a greater mass, making it an ideal internal standard for mass spectrometry-based quantification.[6][7]
Table 1: Physicochemical Properties of 24:0 Lyso PC-13C6
| Property | Value | Source |
| Chemical Formula | C26¹³C6H66NO7P | [3][4] |
| Molecular Weight | 613.81 g/mol | [3][5] |
| Labeled CAS Number | 2483735-01-7 | [3][4][5] |
| Unlabeled CAS Number | 325171-59-3 | [1][4][5] |
| Synonyms | Lignoceroyl lysophosphatidylcholine-¹³C₆, 1-Tetracosanoyl-sn-glycero-3-phosphocholine-¹³C₆ | [1][5] |
1.2. Biological Significance of Lysophosphatidylcholines (LPCs)
Lysophosphatidylcholines are not merely metabolic intermediates of phosphatidylcholine but are also bioactive signaling molecules.[8][9] They are involved in a myriad of cellular processes and have been implicated in both physiological and pathological conditions.
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Cell Signaling: LPCs can act as signaling molecules by activating specific G protein-coupled receptors (GPCRs), such as GPR55, which can lead to downstream effects like intracellular calcium mobilization.[1] They can also modulate the activity of other signaling proteins like protein kinase C (PKC).[8]
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Inflammation and Immunity: LPCs are known to have both pro-inflammatory and anti-inflammatory effects. They can activate endothelial cells, which is an early event in atherosclerosis, and act as a "find-me" signal for the phagocytic clearance of apoptotic cells.[7][9]
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Membrane Dynamics: As detergents and components of cellular membranes, LPCs can influence membrane fluidity and permeability.[9][10]
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Disease Biomarkers: Altered levels of specific LPC species, including very long-chain LPCs like 24:0 Lyso PC, have been associated with various diseases such as X-linked adrenoleukodystrophy (X-ALD), Alzheimer's disease, and certain cancers.[2][5][11][12] For instance, elevated levels of C26:0-LysoPC and C24:0-LysoPC are sensitive biomarkers for X-ALD, a peroxisomal disorder.[5][12]
Applications in Research and Drug Development
The primary application of 24:0 Lyso PC-13C6 is as an internal standard in quantitative mass spectrometry (MS) for the accurate measurement of endogenous 24:0 Lyso PC.[6][11][13] This is crucial in the field of lipidomics for biomarker discovery and validation, as well as in pharmacokinetic and pharmacodynamic studies during drug development.[6][7]
Stable isotope dilution mass spectrometry using standards like 24:0 Lyso PC-13C6 allows for the correction of variability introduced during sample preparation and analysis, such as extraction inefficiencies and matrix effects, leading to highly accurate and precise quantification.[7][14]
Quantitative Data
The concentration of very long-chain lysophosphatidylcholines can vary based on age and pathological conditions. The following table summarizes some reported concentrations and their significance.
Table 2: Representative Concentrations of Very Long-Chain Lysophosphatidylcholines in Human Samples
| Analyte | Sample Type | Concentration Range (µmol/L) | Context | Source |
| 24:0 Lyso PC | Dried Blood Spot | 0.2 (LLMI) | Lower Limit of Measurement Including Endogenous Levels | |
| 26:0 Lyso PC, 24:0 Lyso PC, 22:0 Lyso PC, 20:0 Lyso PC | Dried Blood Spot | Varies with age | Levels of 26:0, 24:0, and 22:0-LysoPCs decrease with age, while 20:0-LysoPC increases. | [5][12] |
| Total LPCs | Plasma | ~184 - 213 | Comparison between ESI-MS/MS and TLC methods in a selected sample. | [15] |
| 24:0 Lyso PC | Plasma | Significantly lower in rotator cuff tear group | Compared to a normal group with normal clinical plasma lipid levels. | [16] |
Experimental Protocols
4.1. Quantitative Analysis of 24:0 Lyso PC by LC-MS/MS
This protocol provides a general workflow for the quantification of 24:0 Lyso PC in a biological matrix (e.g., plasma, dried blood spots) using 24:0 Lyso PC-13C6 as an internal standard.
4.1.1. Materials and Reagents
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24:0 Lyso PC-13C6 internal standard
-
Biological samples (e.g., plasma, dried blood spots)
-
Methanol, acetonitrile, isopropanol (LC-MS grade)
-
Formic acid, ammonium formate or ammonium acetate
-
96-well plates
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
4.1.2. Sample Preparation
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Aliquoting: Aliquot a precise volume of the biological sample (e.g., 10-50 µL of plasma) or a dried blood spot punch into a 96-well plate.
-
Internal Standard Spiking: Add a known amount of 24:0 Lyso PC-13C6 in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation and Lipid Extraction: Add a sufficient volume of cold organic solvent (e.g., methanol or a mixture of isopropanol and acetonitrile) to precipitate proteins and extract lipids. Vortex mix thoroughly.
-
Incubation: Incubate the samples to ensure complete protein precipitation (e.g., at -20°C for 20 minutes).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes at 4°C).
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new 96-well plate for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Chromatography: Employ a suitable liquid chromatography method to separate 24:0 Lyso PC from other lipids. A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (e.g., C18) column can be used.
-
Example HILIC method: A gradient elution with a mobile phase system consisting of acetonitrile/water with an ammonium salt.[17]
-
Example Reversed-Phase method: A gradient elution with a mobile phase system of acetonitrile/water and isopropanol/acetonitrile, both containing formic acid and ammonium formate.
-
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI), either in positive or negative mode. Negative mode with acetate adducts can help circumvent isobaric interferences.[13]
-
MRM Transitions:
-
24:0 Lyso PC: Monitor the transition from the precursor ion to a specific product ion.
-
24:0 Lyso PC-13C6: Monitor the transition from the ¹³C-labeled precursor ion to the same product ion.
-
-
4.1.4. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous 24:0 Lyso PC and the 24:0 Lyso PC-13C6 internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
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Quantification: Determine the concentration of 24:0 Lyso PC in the samples by comparing their peak area ratios to a calibration curve constructed using known concentrations of non-labeled 24:0 Lyso PC and a fixed concentration of the internal standard.
Signaling and Metabolic Pathways
5.1. Lysophosphatidylcholine Metabolism
LPCs are primarily generated from phosphatidylcholines (PCs) through the action of phospholipase A2 (PLA2). They can be further metabolized through several pathways, including reacylation back to PC by lysophosphatidylcholine acyltransferases (LPCATs) or degradation by other lysophospholipases.
Caption: Metabolic pathways of lysophosphatidylcholine (LPC) synthesis and degradation.
5.2. GPR55 Signaling Pathway
LPCs are known to activate GPR55, a G protein-coupled receptor. This activation can lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, such as the ERK1/2 pathway.
Caption: Simplified GPR55 signaling pathway activated by lysophosphatidylcholine.
5.3. Experimental Workflow for Lipidomics Analysis
The following diagram outlines a typical workflow for a lipidomics study employing stable isotope-labeled internal standards.
Caption: General workflow for quantitative lipidomics using stable isotope-labeled standards.
References
- 1. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for LysoPC(24:0/0:0) (HMDB0010405) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 10. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. ovid.com [ovid.com]
- 16. A lipid metabolite lipidomics assay for prediction and severity evaluation of rotator cuff injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
